2-azido-N-(2-chloropyridin-3-yl)acetamide
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Overview
Description
2-azido-N-(2-chloropyridin-3-yl)acetamide is a chemical compound that belongs to the class of azides and pyridines Azides are known for their high reactivity, especially in cycloaddition reactions, while pyridines are aromatic heterocyclic compounds with a wide range of applications in pharmaceuticals and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-azido-N-(2-chloropyridin-3-yl)acetamide typically involves the introduction of an azido group to a pyridine derivative. One common method is the reaction of 2-chloro-N-(2-chloropyridin-3-yl)acetamide with sodium azide under suitable conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive azide group.
Chemical Reactions Analysis
Types of Reactions
2-azido-N-(2-chloropyridin-3-yl)acetamide can undergo various chemical reactions, including:
Cycloaddition Reactions: The azido group can participate in 1,3-dipolar cycloaddition reactions with alkynes to form triazoles.
Substitution Reactions: The chloro group on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Cycloaddition: Typically involves the use of copper(I) catalysts in solvents like t-butanol and water.
Substitution: Reagents such as sodium azide, potassium carbonate, and solvents like DMF are commonly used.
Major Products
Triazoles: Formed from cycloaddition reactions.
Substituted Pyridines: Formed from nucleophilic substitution reactions.
Scientific Research Applications
2-azido-N-(2-chloropyridin-3-yl)acetamide has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry:
Material Science: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-azido-N-(2-chloropyridin-3-yl)acetamide primarily involves its reactivity as an azide. In cycloaddition reactions, the azido group acts as a 1,3-dipole, reacting with dipolarophiles like alkynes to form triazoles. This reaction is facilitated by the presence of a catalyst, typically copper(I), which stabilizes the transition state and lowers the activation energy.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(2-chloropyridin-3-yl)acetamide: A precursor in the synthesis of 2-azido-N-(2-chloropyridin-3-yl)acetamide.
Other Azido Compounds: Such as 2-azidoacetamide, which also undergoes cycloaddition reactions.
Uniqueness
This compound is unique due to the presence of both an azido group and a chloropyridine moiety. This combination allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C7H6ClN5O |
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Molecular Weight |
211.61 g/mol |
IUPAC Name |
2-azido-N-(2-chloropyridin-3-yl)acetamide |
InChI |
InChI=1S/C7H6ClN5O/c8-7-5(2-1-3-10-7)12-6(14)4-11-13-9/h1-3H,4H2,(H,12,14) |
InChI Key |
RDFFFVGQUGIHHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)NC(=O)CN=[N+]=[N-] |
Origin of Product |
United States |
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